molecular formula C26H28FN5O4 B2777037 Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate CAS No. 1251703-24-8

Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate

Cat. No. B2777037
CAS RN: 1251703-24-8
M. Wt: 493.539
InChI Key: KMXHWCMSWYOMHN-UHFFFAOYSA-N
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Description

Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based compounds and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

Researchers have developed various quinoline derivatives, including those similar to Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate, evaluating their cytotoxicity against cancer cells. Notably, some derivatives exhibited significant cytotoxicity across multiple cancer cell lines, suggesting potential applications in cancer therapy (Zhao, Chen, Chang, & Tzeng, 2005).

Structural and Molecular Studies

The molecular and crystal structures of related quinoline carboxylates have been elucidated, highlighting the compound's structural framework. These studies are crucial for understanding the chemical behavior and potential applications in material science and pharmaceuticals (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012).

Catalytic Activities and Organic Synthesis

Quinoline derivatives have shown efficiency as ligands in catalytic activities, particularly in the synthesis of nitrogen-containing heterocycles. This underscores their versatility in organic synthesis, enabling the preparation of various biologically active compounds (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Antimicrobial Properties

Studies have also explored the antimicrobial properties of quinoline derivatives, with some showing significant activity against bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents (Thumar & Patel, 2011).

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O4/c27-20-4-1-3-19(17-20)22-29-24(36-30-22)21-5-2-10-28-23(21)31-11-6-18(7-12-31)25(33)32-13-8-26(9-14-32)34-15-16-35-26/h1-5,10,17-18H,6-9,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXHWCMSWYOMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3(CC2)OCCO3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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